molecular formula C7H14O2S B2618684 1-Mercapto-5-carbomethoxy-pentane CAS No. 20756-86-9

1-Mercapto-5-carbomethoxy-pentane

Cat. No.: B2618684
CAS No.: 20756-86-9
M. Wt: 162.25
InChI Key: SJWMQRJTNFZGFV-UHFFFAOYSA-N
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Description

1-Mercapto-5-carbomethoxy-pentane is an organic compound with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . It is characterized by the presence of a thiol group (-SH) and an ester group (-COOCH3) within its structure. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mercapto-5-carbomethoxy-pentane can be synthesized through several methods. One common approach involves the esterification of 5-mercapto-pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and thiol protection/deprotection are likely employed. Industrial synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Mercapto-5-carbomethoxy-pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers, esters.

Scientific Research Applications

1-Mercapto-5-carbomethoxy-pentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Employed in the study of thiol-containing compounds and their interactions with biological systems.

    Medicine: Investigated for potential therapeutic applications due to its thiol group, which can interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Mercapto-5-carbomethoxy-pentane is largely dependent on its functional groups. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

    1-Mercapto-5-carboxy-pentane: Similar structure but with a carboxylic acid group instead of an ester.

    1-Mercapto-5-methoxy-pentane: Contains a methoxy group instead of an ester.

    1-Mercapto-5-hydroxy-pentane: Features a hydroxyl group instead of an ester

Uniqueness: 1-Mercapto-5-carbomethoxy-pentane is unique due to the presence of both a thiol and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

methyl 6-sulfanylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-9-7(8)5-3-2-4-6-10/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWMQRJTNFZGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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